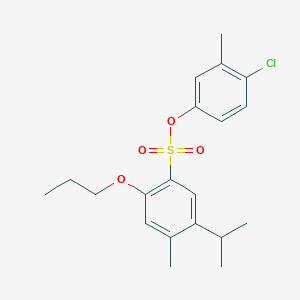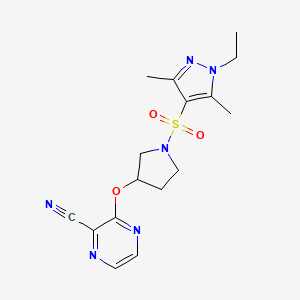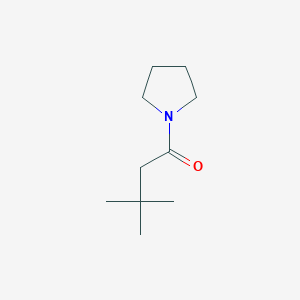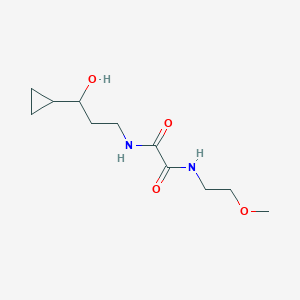
6'-Methyl-2'-acetonaphthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Methyl-2'-acetonaphthone is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation of Substituted 2-acetonaphthones
6'-Methyl-2'-acetonaphthone is a derivative in the generation of substituted 2-acetonaphthones. A method for producing these compounds involves a sequential process of acetalization and pyrolysis of α-acetyl benzalacetones derived from para-substituted benzaldehydes and acetylacetone (Zoeller, 1989).
Photoinitiator for Polymerization
2-(N-Methyl-N-Phenylamino) acetonaphthone, a related compound, has been synthesized as a photoinitiator. Its efficacy in initiating the polymerization of methyl methacrylate, a common monomer, demonstrates the potential use of acetonaphthone derivatives in polymer chemistry (Keskin & Arsu, 2006).
Photophysics and Photostability
The photophysical behavior of compounds like 1'-hydroxy-2'-acetonaphthone has been studied in various solvents. The insights into their fluorescence characteristics and excited-state dynamics are valuable for understanding their potential in photochemical applications (Catalán & Valle, 1993).
Electrocarboxylation with CO2
Acetonaphthone derivatives have been used in the electrocarboxylation of aromatic ketones with CO2. This process is crucial for synthesizing optically active compounds, demonstrating the application of these compounds in asymmetric synthesis (Chen et al., 2014).
Spectroscopic Analysis
Density Functional Theory (DFT) has been employed for the vibrational spectroscopic analysis of α-acetonaphthone. Understanding the vibrational properties of these compounds is essential for their application in material science and spectroscopy (Govindarajan et al., 2010).
Photodynamic Reactions
Studies on compounds like 2-acetonaphthone have provided insights into Type-I and Type-II photodynamic reactions, highlighting their potential roles in photodamage and photosensitization, which could be relevant in fields like photomedicine and dermatology (Chandra et al., 2022).
Clean Production in Chemical Industry
6-Methoxy-2-acetonaphthone has been used to assess clean production in the chemical industry, highlighting the importance of environmentally friendly and sustainable practices in chemical manufacturing (Xi, 2002).
Eigenschaften
IUPAC Name |
1-(6-methylnaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYGOAEIJHIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)



![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)
